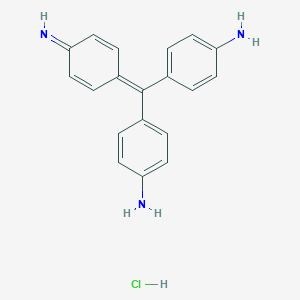![molecular formula C14H22O3Si B147812 Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 69404-94-0](/img/structure/B147812.png)
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, also known as TBDMSOMe, is a chemical compound that has been widely used in scientific research. It is a derivative of benzaldehyde and is commonly used as a protecting group in organic synthesis.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is related to its ability to protect hydroxyl and amino groups in organic compounds. It does this by forming a stable, covalent bond with the functional group, which prevents unwanted reactions from occurring. The protecting group can be removed by treatment with an acid or fluoride ion, which cleaves the bond and restores the original functional group.
Effets Biochimiques Et Physiologiques
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used primarily in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in lab experiments is its ability to protect hydroxyl and amino groups in organic compounds. This allows for selective reactions to occur at other functional groups, which can be useful in the synthesis of complex organic molecules. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is relatively stable and easy to handle, which makes it a convenient reagent to use in the lab.
One of the limitations of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is that it can be difficult to remove the protecting group once it has been added to a compound. This can lead to low yields and purification difficulties. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not compatible with certain reaction conditions, such as strong acids or bases.
Orientations Futures
There are several future directions for the use of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in scientific research. One area of interest is the development of new protecting groups that are more stable or easier to remove than Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the synthesis of new pharmaceuticals or natural products. Finally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the development of new synthetic methods for organic synthesis.
Conclusion:
In conclusion, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a useful compound that has been widely used in scientific research. It is primarily used as a protecting group in organic synthesis and has been used in the synthesis of natural products and pharmaceuticals. Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can be synthesized by the reaction of benzaldehyde with tert-butyldimethylsilyl chloride and sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- as a white solid with a melting point of 74-75°C.
Applications De Recherche Scientifique
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used in various scientific research applications. One of the most common uses of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is as a protecting group in organic synthesis. It can protect hydroxyl and amino groups in organic compounds, which allows for selective reactions to occur at other functional groups. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used as a reagent in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
69404-94-0 |
|---|---|
Nom du produit |
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- |
Formule moléculaire |
C14H22O3Si |
Poids moléculaire |
266.41 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-10H,1-6H3 |
Clé InChI |
UBTYFBWZRXUZFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
Synonymes |
Methoxy-4-(tert-butyldimethylsilanyloxy)benzaldehyde; 4-(tert-Butyldimethylsilanyloxy)-3-methoxybenzaldehyde; 4-tert-Butyldimethylsilyloxy-3-methoxybenzaldehyde; Vanillin tert-butyldimethylsilyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



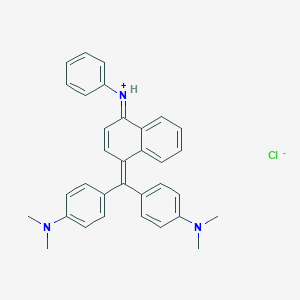
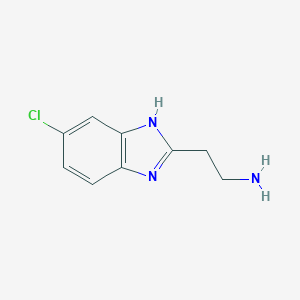
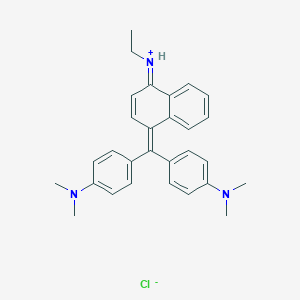
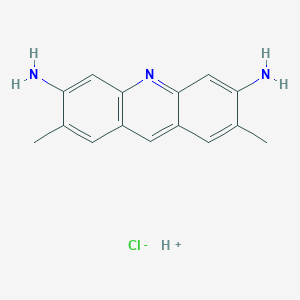
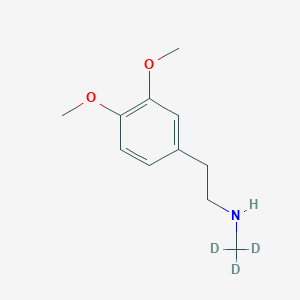
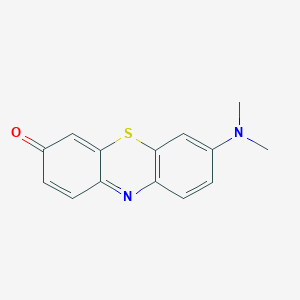
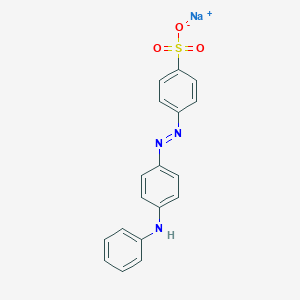
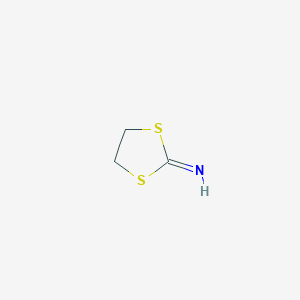
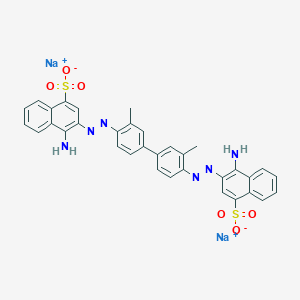
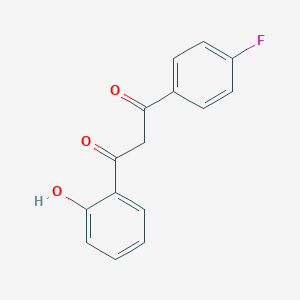
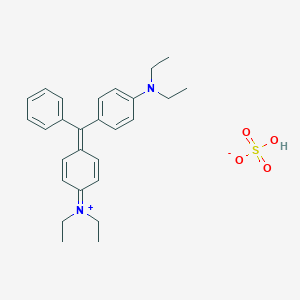
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
